molecular formula C6H8F3N3 B2695123 4-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 2156726-16-6

4-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No.: B2695123
CAS No.: 2156726-16-6
M. Wt: 179.146
InChI Key: ZDYFUOUXDUPYAQ-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odor .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of these reactions .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Novel Heterocyclic Compound Synthesis

4-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a key precursor in the synthesis of novel heterocyclic compounds, offering a versatile platform for chemical transformations. For instance, efficient synthesis pathways have been developed for pyrazolo[3,4-b]pyridine derivatives through condensation reactions with activated carbonyl groups, highlighting its utility in generating N-fused heterocycles with good to excellent yields (Ghaedi et al., 2015). Similarly, the synthesis of 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acids and esters demonstrates the compound's reactivity and applicability in creating structurally diverse molecules (Beck & Wright, 1987).

Fluorescent Molecules and Biological Activity

The unique reactivity of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, a closely related derivative, has been exploited for the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines, which exhibit novel fluorescent properties. These compounds offer potential as attractive fluorophores due to their strong fluorescence intensity, surpassing that of their methyl analogues. This property, coupled with the presence of multiple binding sites, opens new avenues for applications in bioimaging and fluorescence-based sensors (Wu et al., 2006).

Antimicrobial and Antitumor Activity

Research on pyrazole derivatives, including those derived from this compound, has revealed their potential in antimicrobial and antitumor applications. The synthesis of novel pyrazole-containing chelating agents and their subsequent evaluation have shown promising results against various strains of bacteria and fungi, suggesting the importance of this chemical scaffold in the development of new pharmacological agents (Driessen, 2010). Furthermore, studies have identified certain pyrazole derivatives as having significant antitumor activities, highlighting their potential in cancer research (Titi et al., 2020).

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve understanding how the compound interacts with biological systems .

Safety and Hazards

Safety and hazards analysis involves understanding the risks associated with handling the compound. This includes toxicity, flammability, environmental impact, and precautions for safe handling .

Properties

IUPAC Name

4-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3/c1-2-3-4(6(7,8)9)11-12-5(3)10/h2H2,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYFUOUXDUPYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NN=C1N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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